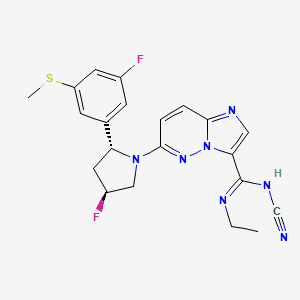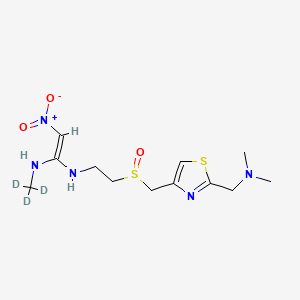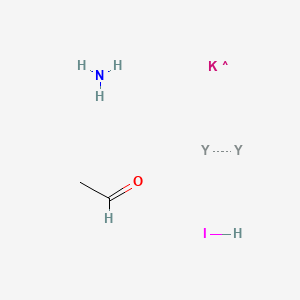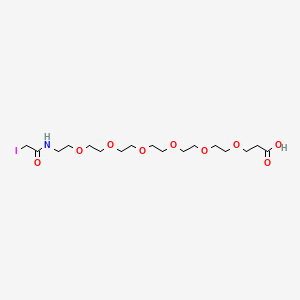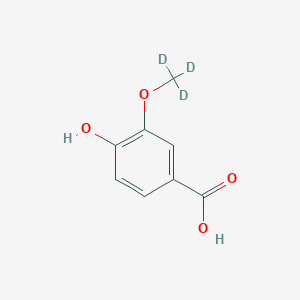
Vanillic-d3 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillic acid-d3 is a deuterated form of vanillic acid, where three hydrogen atoms are replaced by deuteriumIt is an intermediate in the production of vanillin from ferulic acid and is known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanillic acid-d3 can be synthesized through the oxidation of vanillin-d3 using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH) as the oxidizing agents, achieving a high yield of approximately 89% .
Industrial Production Methods
Industrial production of vanillic acid-d3 typically involves the bioconversion of ferulic acid to vanillic acid using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus. These microorganisms convert ferulic acid to vanillic acid with varying yields, with A. niger achieving an 88% molar yield .
Analyse Des Réactions Chimiques
Types of Reactions
Vanillic acid-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of vanillin-d3 to vanillic acid-d3 using oxidizing agents like Pd/C, NaBH4, and KOH.
Reduction: Reduction of vanillic acid-d3 to vanillin-d3 using reducing agents.
Substitution: Various substitution reactions involving the hydroxyl and methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Pd/C, NaBH4, KOH
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Vanillic acid-d3
Reduction: Vanillin-d3
Substitution: Various substituted derivatives of vanillic acid-d3
Applications De Recherche Scientifique
Vanillic acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Studied for its antioxidant and antimicrobial properties, and its role in plant metabolism.
Industry: Used in the production of flavoring agents, preservatives, and fragrances.
Mécanisme D'action
Vanillic acid-d3 exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress. It also exhibits anti-inflammatory effects by modulating the expression of inflammatory cytokines and enzymes . Additionally, vanillic acid-d3 has been shown to inhibit the activity of certain enzymes, such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Vanillic acid-d3 can be compared with other similar compounds, such as:
Vanillin-d3: The deuterated form of vanillin, used as a flavoring agent and in the synthesis of vanillic acid-d3.
Ferulic acid-d3: A precursor in the biosynthesis of vanillic acid-d3, known for its antioxidant properties.
Syringic acid-d3: Another phenolic acid with similar antioxidant and anti-inflammatory properties.
Vanillic acid-d3 is unique due to its specific deuterium labeling, which makes it useful in various research applications, including metabolic studies and analytical chemistry.
Propriétés
Formule moléculaire |
C8H8O4 |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
4-hydroxy-3-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1D3 |
Clé InChI |
WKOLLVMJNQIZCI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


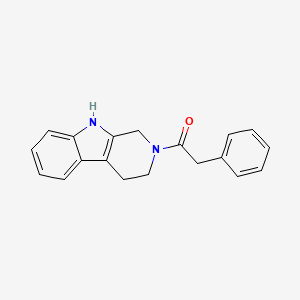

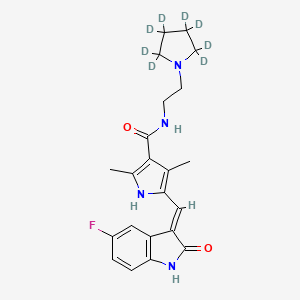

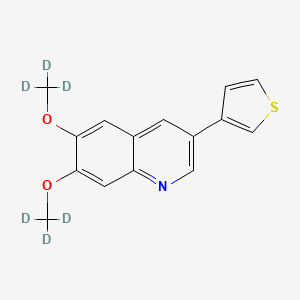
![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)
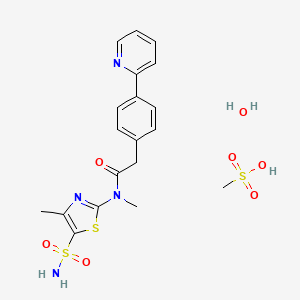
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)

